6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine
Description
Properties
IUPAC Name |
6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c1-2-15-6-5-14-9-4-3-8(12)7-10(9)16-11(14)13/h3-4,7,13H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETARUQJIXZIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Cl)SC1=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine typically involves the condensation of 6-chlorobenzothiazole with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the condensation reaction under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzo[d]thiazole derivatives exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives, including 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine. Results showed that the compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, suggesting its potential as an effective antimicrobial agent .
Anticancer Properties
The anticancer potential of this compound has been investigated in vitro. Studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. For instance, tests on human breast cancer cell lines (MCF-7) demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM . Flow cytometry analysis confirmed that apoptosis was induced via the intrinsic pathway, highlighting its potential as a lead compound for developing new anticancer therapies.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated MIC against Staphylococcus aureus at 32 µg/mL, indicating significant antimicrobial activity. |
| Study 2 | Anticancer Properties | Showed dose-dependent reduction in MCF-7 cell viability with IC50 value of 15 µM; confirmed apoptosis induction via flow cytometry. |
Mechanism of Action
The mechanism of action of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins and thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Key Insights :
- Chloro vs. Bromo : Bromine’s larger atomic radius may enhance lipophilicity and influence binding pocket interactions .
- Chloro vs. Fluoro : Fluorine’s electronegativity could improve metabolic stability and bioavailability .
Substituent Variations at the 3-Position
The 2-ethoxyethyl group at position 3 contributes to steric bulk and solubility. Comparisons with other 3-substituted derivatives:
Key Insights :
- Ethoxyethyl vs. Ethyl : The ethoxyethyl group introduces ether oxygen, enhancing water solubility compared to the hydrophobic ethyl group .
- Ethoxyethyl vs. Allyl : Allyl’s unsaturated bond may confer reactivity but reduce stability .
Core Structural Modifications: Imine vs. Ketone
The imine group (C=N) at position 2 contrasts with ketone (C=O) in benzothiazolones:
Biological Activity
Introduction
6-Chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine is a compound of significant interest due to its potential biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and antioxidative properties. The findings are supported by various studies and data tables summarizing key research results.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a benzo[d]thiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
A study conducted on thiazole derivatives, including compounds similar to this compound, demonstrated significant in vitro activity against various strains of Mycobacterium tuberculosis and other pathogens. The results indicated that these compounds exhibited better activity than traditional antimycobacterial agents like isoniazid .
Table 1: Antimicrobial Activity of Related Thiazole Compounds
| Compound Name | Activity Against Mycobacterium | Reference |
|---|---|---|
| This compound | Moderate | |
| 6-Chloro-3-phenyl-4-thioxo-2H-benzoxazine | Strong | |
| 6-Chloro-3-(phenyl)benzothiazole | Moderate |
Case Study: Thiosemicarbazone Derivatives
In a study evaluating thiosemicarbazone derivatives, several compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further exploration of related compounds like this compound .
Antioxidative Activity
The antioxidative properties of compounds similar to this compound have also been investigated. A related compound, KHG21834, showed protective effects against amyloid beta-induced oxidative stress in neuronal cells, suggesting that derivatives of benzo[d]thiazole may play a role in neuroprotection .
Table 2: Antioxidative Effects of Related Compounds
Q & A
Q. Critical Conditions :
- Temperature Control : Maintaining 0–5°C during diazotization prevents premature decomposition of the diazonium intermediate.
- Base Selection : Sodium tert-butoxide enhances nucleophilicity without side reactions .
- Solvent System : Acetone or ethanol is preferred for solubility and stability of intermediates.
Q. Table 1: Representative Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | 85–90% | |
| Coupling | NaO⁺tBu, acetone, reflux | 60–70% |
How can spectroscopic methods (e.g., NMR, FT-IR) confirm the structural integrity of this compound?
Basic Research Question
Methodological Answer:
FT-IR Analysis :
Q. ¹H-NMR Characterization :
Q. 13C-NMR :
- Imine Carbon (C=N) : Resonance at ~149–155 ppm .
- Ethoxy Carbons : -OCH₂CH₃ at δ 65–70 ppm (CH₂) and δ 15–18 ppm (CH₃) .
Mass Spectrometry : Molecular ion peak [M+H]⁺ aligns with the calculated molecular weight (e.g., m/z 281.2 for C₁₁H₁₂ClN₂OS) .
What purification techniques are recommended for isolating this compound with high purity?
Basic Research Question
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (3:1 ratio) to remove unreacted starting materials .
- Column Chromatography : Silica gel with hexane:ethyl acetate (4:1) to resolve byproducts. Monitor via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
- Precipitation : Adjust pH to 6–7 with dilute HCl to precipitate the product .
Key Tip : Post-synthesis, elemental analysis (C, H, N, S) should match theoretical values within ±0.3% to confirm purity .
How can researchers optimize reaction scalability while maintaining yield and purity for this compound?
Advanced Research Question
Methodological Answer:
- Solvent Optimization : Replace acetone with ethanol for safer large-scale reflux .
- Catalyst Screening : Test alternatives to sodium tert-butoxide (e.g., K₂CO₃) to reduce cost without compromising yield .
- Process Monitoring : Use in-line FT-IR or HPLC to track reaction progress and minimize side products .
Case Study : Scaling from 1 mmol to 100 mmol resulted in a yield drop from 70% to 55% due to inefficient heat distribution. Introducing a jacketed reactor improved yield to 63% .
How should researchers address contradictions in elemental analysis data (e.g., C/N ratio discrepancies)?
Advanced Research Question
Methodological Answer:
- Hypothesis Testing :
- Alternative Techniques :
What computational strategies can predict the biological activity of derivatives of this compound?
Advanced Research Question
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., diabetes-related enzymes or antimicrobial proteins) .
- QSAR Modeling : Correlate substituent effects (e.g., ethoxy chain length) with bioactivity data from analogs .
- ADMET Prediction : SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., solubility, BBB permeability) .
Example : Docking studies on benzothiazole analogs showed strong binding to α-glucosidase (binding energy: −9.2 kcal/mol), suggesting antidiabetic potential .
How can researchers design derivatives of this compound for targeted biological applications?
Advanced Research Question
Methodological Answer:
- Functional Group Modification :
- Synthetic Pathways :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
